molecular formula C21H19NO4 B14591684 2H-Pyran-5-carbonitrile, 2,2,3-trimethoxy-4,6-diphenyl- CAS No. 61223-22-1

2H-Pyran-5-carbonitrile, 2,2,3-trimethoxy-4,6-diphenyl-

Cat. No.: B14591684
CAS No.: 61223-22-1
M. Wt: 349.4 g/mol
InChI Key: KUSKOBPMOOCQIM-UHFFFAOYSA-N
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Description

2H-Pyran-5-carbonitrile, 2,2,3-trimethoxy-4,6-diphenyl- is a heterocyclic compound that belongs to the class of pyrans Pyrans are six-membered oxygen-containing rings, which are significant in various chemical and biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-5-carbonitrile, 2,2,3-trimethoxy-4,6-diphenyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the Knoevenagel condensation reaction, followed by cyclization, is often employed. This method typically involves the reaction of aldehydes with malononitrile in the presence of a base, leading to the formation of the pyran ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-5-carbonitrile, 2,2,3-trimethoxy-4,6-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrans, amines, and carbonyl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2H-Pyran-5-carbonitrile, 2,2,3-trimethoxy-4,6-diphenyl- has several scientific research applications:

Mechanism of Action

The mechanism by which 2H-Pyran-5-carbonitrile, 2,2,3-trimethoxy-4,6-diphenyl- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2H-Pyran-2-carboxaldehyde, 3,4-dihydro-2,5-dimethyl-
  • 2H-Pyran-5-carboxylic acid, 4,6-dimethyl-2-oxo-, ethyl ester
  • 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-

Uniqueness

Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity patterns, making it a valuable compound for further research and development .

Properties

CAS No.

61223-22-1

Molecular Formula

C21H19NO4

Molecular Weight

349.4 g/mol

IUPAC Name

5,6,6-trimethoxy-2,4-diphenylpyran-3-carbonitrile

InChI

InChI=1S/C21H19NO4/c1-23-20-18(15-10-6-4-7-11-15)17(14-22)19(16-12-8-5-9-13-16)26-21(20,24-2)25-3/h4-13H,1-3H3

InChI Key

KUSKOBPMOOCQIM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(OC1(OC)OC)C2=CC=CC=C2)C#N)C3=CC=CC=C3

Origin of Product

United States

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